

# Galanin (1-13)-Bradykinin(2-9) Amide (M35): A Technical Whitepaper

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## Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

Cat. No.: B15494613

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Galanin (1-13)-bradykinin(2-9) amide, commonly known as M35, is a chimeric peptide that has garnered significant interest in neurobiology and pharmacology. This high-affinity ligand for galanin receptors exhibits a complex pharmacological profile, acting as a potent antagonist at low nanomolar concentrations and demonstrating agonistic properties at higher concentrations. This dual functionality, coupled with its high affinity for galanin receptor subtypes, makes M35 a critical tool for elucidating the physiological roles of the galaninergic system and a potential scaffold for the development of novel therapeutics targeting neurological and metabolic disorders. This document provides a comprehensive overview of the synthesis, binding characteristics, signaling pathways, and experimental protocols related to M35 research.

## Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including nociception, cognition, and hormonal secretion. Its actions are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The development of selective ligands for these receptors is crucial for understanding their specific functions. M35 is a synthetic chimeric peptide constructed from the N-terminal fragment of galanin (1-13), responsible for receptor recognition, and a fragment of bradykinin (2-9) at the C-terminus. This design strategy has yielded a high-affinity ligand with unique properties at galanin receptors.

## Synthesis and Structure

M35 is a 22-amino acid peptide amide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH<sub>2</sub>.

### General Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific, detailed protocol for the synthesis of M35 is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The general steps are as follows:

- **Resin Preparation:** A suitable solid support, such as a Rink Amide resin, is used to generate the C-terminal amide upon cleavage. The resin is swelled in an appropriate solvent like dimethylformamide (DMF).
- **Fmoc Deprotection:** The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine.
- **Amino Acid Coupling:** The first Fmoc-protected amino acid (Arginine) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.
- **Washing:** The resin is thoroughly washed with DMF to remove excess reagents and by-products.
- **Chain Elongation:** The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the M35 sequence.
- **Cleavage and Deprotection:** Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- **Purification and Characterization:** The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance

liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

## Quantitative Data: Receptor Binding Affinity

M35 exhibits high affinity for galanin receptors, with a notable preference for the GalR1 subtype. The binding affinities are typically determined through competitive radioligand displacement assays.

Receptor Subtype	Ligand	Species	Cell Line/Tissue	Ki (nM)	Kd (nM)	IC50 (nM)	Reference
GalR1	M35	Human	Recombinant	0.11	[1][2]		
GalR2	M35	Human	Recombinant	2.0	[1][2]		
Galanin Receptor	M35	Rat	Rin m 5F Cells	0.3 ± 0.1	[3]		
Galanin Receptor	M35	Rat	Rin m 5F Cells	520 ± 30			
Galanin Receptor	M35	Rat	Dorsal Spinal Cord	0.3			

## Experimental Protocols

### Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of M35 for galanin receptors.

- **Membrane Preparation:** Cell membranes expressing the galanin receptor subtype of interest are prepared from cultured cells or tissue homogenates by centrifugation.
- **Assay Buffer:** A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, and 0.1% BSA, pH 7.4.

- **Reaction Mixture:** In a 96-well plate, the following are combined:
  - A fixed concentration of a radiolabeled galanin ligand (e.g.,  $^{125}\text{I}$ -galanin).
  - Varying concentrations of the unlabeled competitor ligand (M35).
  - Cell membranes (typically 10-50  $\mu\text{g}$  of protein).
- **Incubation:** The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the  $\text{IC}_{50}$  value (the concentration of M35 that inhibits 50% of the specific binding of the radioligand). The  $\text{K}_i$  value is then calculated using the Cheng-Prusoff equation:  $\text{K}_i = \text{IC}_{50} / (1 + [\text{L}]/\text{K}_d)$ , where  $[\text{L}]$  is the concentration of the radioligand and  $\text{K}_d$  is its dissociation constant.

## Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the effect of M35 on the  $\text{G}_i/\text{o}$ -coupled signaling of  $\text{GalR1}$ .

- **Cell Culture:** Cells stably expressing the  $\text{GalR1}$  receptor are cultured to near confluency in appropriate media.
- **Cell Plating:** Cells are seeded into 96-well plates and allowed to attach overnight.
- **Assay Medium:** The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- **Ligand Treatment:**

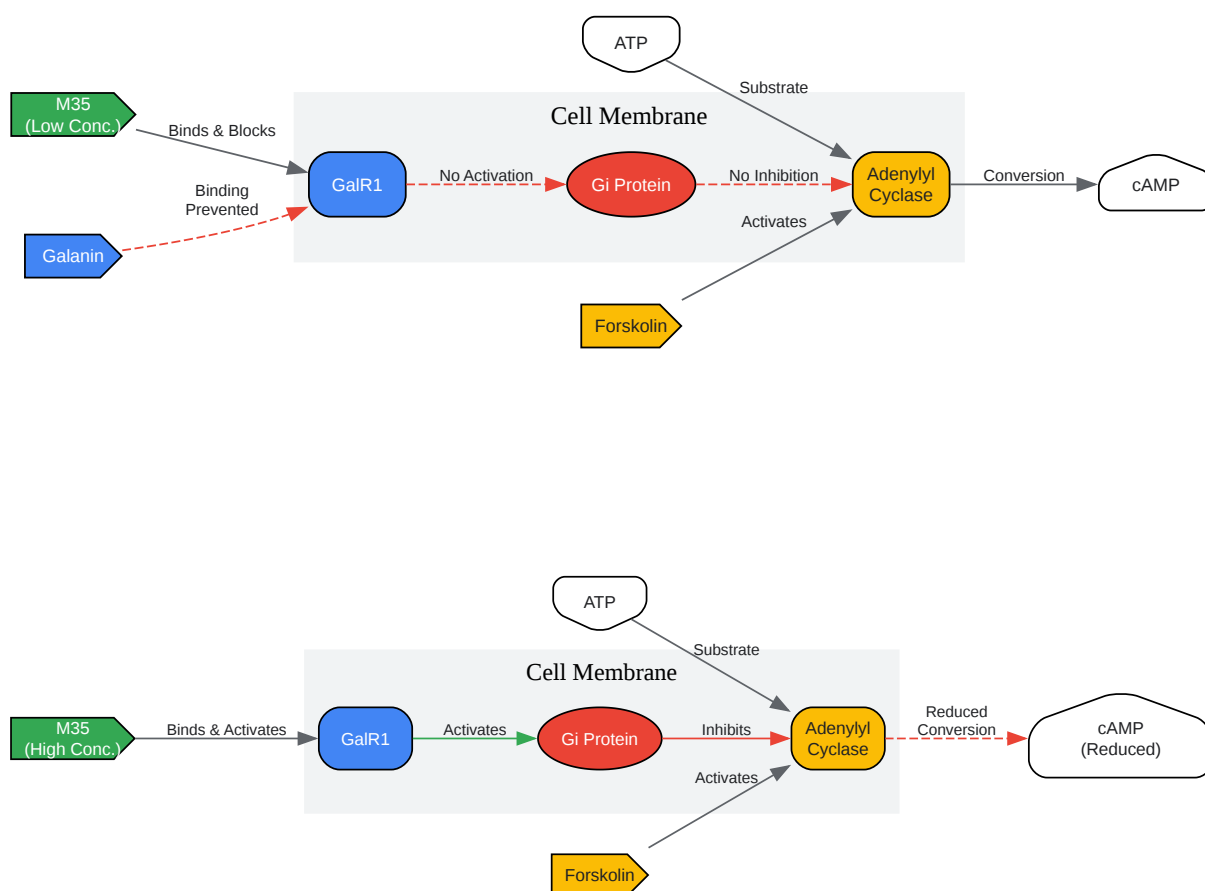
- Antagonist Mode: Cells are pre-incubated with varying concentrations of M35 before the addition of a fixed concentration of galanin and a fixed concentration of forskolin (an adenylyl cyclase activator).
- Agonist Mode: Cells are treated with varying concentrations of M35 in the presence of a fixed concentration of forskolin.
- Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP response. Dose-response curves are generated to determine the  $EC_{50}$  (for agonist activity) or  $IC_{50}$  (for antagonist activity) of M35.

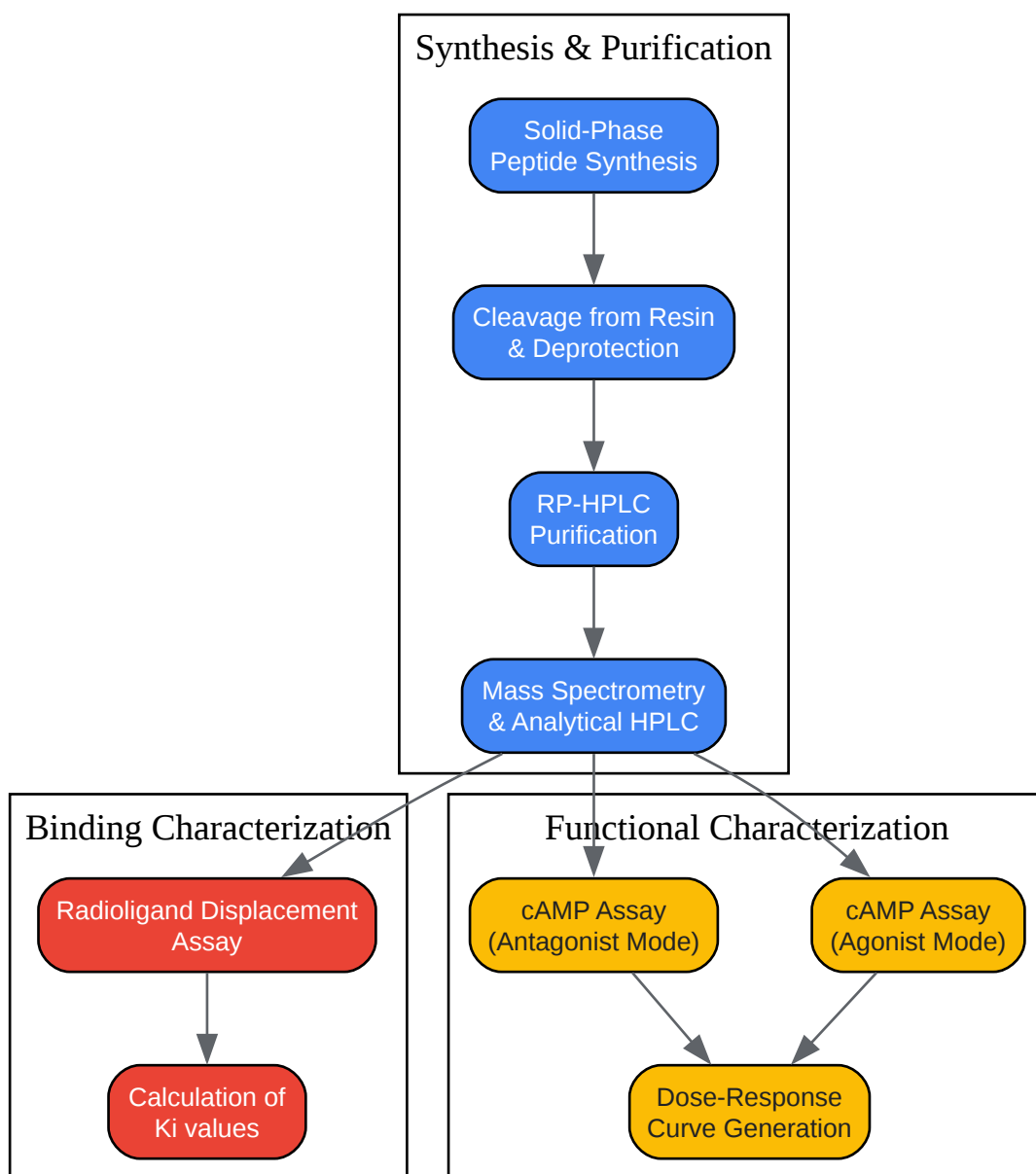
## Signaling Pathways

M35 exhibits a dual-action mechanism, primarily at the  $G_i/o$ -coupled GalR1. This is concentration-dependent. GalR2, in contrast, primarily couples to  $G_q/11$  proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

## Antagonistic Action of M35 (Low Concentrations)

At low nanomolar concentrations, M35 acts as a competitive antagonist at GalR1. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents the endogenous ligand, galanin, from binding and initiating the inhibitory signal on adenylyl cyclase. This results in the reversal of galanin-induced inhibition of cAMP production.





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